molecular formula C9H8ClNO2S2 B2891040 4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride CAS No. 2490401-49-3

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride

Cat. No.: B2891040
CAS No.: 2490401-49-3
M. Wt: 261.74
InChI Key: UADCLQICUIMHDM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a sulfonyl chloride group at position 2 on the benzothiazole ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

While the exact mechanism of action of “4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride” is not specified in the search results, benzothiazoles have been found to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .

Safety and Hazards

This compound is irritating and corrosive. It can cause irritation and damage when it comes into contact with skin and eyes . It should be handled with appropriate personal protective measures, such as gloves, goggles, and protective clothing . It should also be kept away from flammable substances and reducing agents to prevent violent reactions and fires .

Future Directions

Benzothiazoles, including “4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride”, have demonstrated a great variety of biological activities, making these compounds very interesting in medicinal chemistry . Future research may focus on the design and synthesis of this interesting group of compounds with the aim of repurposing these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride typically involves the reaction of 4,6-dimethyl-1,3-benzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at position 2. The general reaction scheme is as follows:

4,6-Dimethyl-1,3-benzothiazole+Chlorosulfonic acid4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride+HCl\text{4,6-Dimethyl-1,3-benzothiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4,6-Dimethyl-1,3-benzothiazole+Chlorosulfonic acid→4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound without the sulfonyl chloride group.

    2-Mercaptobenzothiazole: Contains a thiol group at position 2 instead of a sulfonyl chloride group.

    4,6-Dimethyl-1,3-benzothiazole: Lacks the sulfonyl chloride group but has the same methyl substitutions.

Uniqueness

4,6-Dimethyl-1,3-benzothiazole-2-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group, which confer specific reactivity and properties. This combination makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

IUPAC Name

4,6-dimethyl-1,3-benzothiazole-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S2/c1-5-3-6(2)8-7(4-5)14-9(11-8)15(10,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADCLQICUIMHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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